Product packaging for 2h-Pyrrolo[3,4-e]benzothiazole(Cat. No.:CAS No. 403715-77-5)

2h-Pyrrolo[3,4-e]benzothiazole

Cat. No.: B15071413
CAS No.: 403715-77-5
M. Wt: 174.22 g/mol
InChI Key: GXSGJLUAIAVMAB-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiazole (B30560) and Pyrrole (B145914) Ring Systems in Chemical Research

The foundational components of 2H-pyrrolo[3,4-e]benzothiazole, namely benzothiazole and pyrrole, are individually recognized as "privileged scaffolds" in medicinal chemistry. This term is bestowed upon molecular frameworks that are capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.

Benzothiazole , a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is an integral part of numerous bioactive compounds. chemwhat.combenthamscience.comresearchgate.net Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. chemwhat.combenthamscience.comijper.org The versatility of the benzothiazole ring system stems from its ability to engage in various non-covalent interactions with biological macromolecules, and its chemical stability allows for a wide range of synthetic modifications. benthamscience.com

Pyrrole , a five-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of medicinal and materials chemistry. alliedacademies.org It forms the core of many essential biological molecules, including heme in hemoglobin and the chlorophylls (B1240455) responsible for photosynthesis. alliedacademies.org In synthetic chemistry, pyrrole and its derivatives are prized for their diverse reactivity and are key components in a multitude of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers. alliedacademies.org The pyrrole ring's electron-rich nature makes it a valuable building block in the synthesis of more complex heterocyclic systems. alliedacademies.org

The amalgamation of these two potent scaffolds into a single, rigid structure like this compound is a compelling strategy in the design of novel compounds with potentially unique and enhanced biological or material properties.

Structural Features and Isomeric Considerations within Pyrrolobenzothiazole Chemistry

The fusion of pyrrole and benzothiazole rings can give rise to a number of structural isomers, each with a distinct spatial arrangement and, consequently, different chemical and physical properties. The nomenclature, such as "[3,4-e]", precisely defines the connectivity between the rings. For this compound, the pyrrole ring is fused to the 'e' face of the benzothiazole system, with the fusion involving positions 3 and 4 of the pyrrole ring.

Overview of Academic Research Directions Pertaining to the this compound Core

While dedicated research on the this compound isomer is conspicuously absent from the current body of scientific literature, the broader field of pyrrolobenzothiazole chemistry offers insights into potential research avenues. The primary focus of research on related isomers has been in the domain of medicinal chemistry, driven by the diverse biological activities of the parent scaffolds.

Future research on this compound would logically commence with the development of a viable synthetic route. Given the lack of published methods, this would represent a significant contribution to heterocyclic chemistry. Subsequent characterization using modern spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to unequivocally confirm its structure.

Once synthesized, derivatives of the this compound core could be screened for a variety of biological activities, drawing inspiration from the known properties of its constituent rings and other pyrrolobenzothiazole isomers. Areas of interest would likely include anticancer, antimicrobial, and neuroprotective activities. Furthermore, the unique electronic properties of this fused system could make it a candidate for investigation in materials science, potentially for applications in organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S B15071413 2h-Pyrrolo[3,4-e]benzothiazole CAS No. 403715-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403715-77-5

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[3,4-e][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2

InChI Key

GXSGJLUAIAVMAB-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=C3C2=CN=C3)S1

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyrrolo 3,4 E Benzothiazole and Its Derivatives

Strategies for Annulation of Pyrrole (B145914) Moieties onto Benzothiazole (B30560) Systems

The fusion of a pyrrole ring onto a pre-existing benzothiazole framework, a process known as annulation, is a primary strategy for constructing pyrrolobenzothiazole systems. This approach allows for the convergent assembly of the target molecule from well-defined building blocks.

Multi-component Reaction Pathways for Fused Pyrrolobenzothiazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical route to complex molecules. rsc.orgrsc.orgcapes.gov.br The Hantzsch pyrrole synthesis, a classic MCR, has been adapted for the synthesis of pyrrole derivatives and can be conceptually extended to the formation of fused systems. researchgate.net In the context of pyrrolobenzothiazoles, MCRs can provide a rapid and convergent entry to this scaffold. rsc.org For instance, a three-component reaction involving an aromatic aldehyde, 2-aminobenzothiazole (B30445), and ethyl acetoacetate, catalyzed by a bio-based and magnetically recoverable nano-catalyst (Fe3O4@nano-cellulose/Cu(II)), has been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives. rsc.org This approach highlights the potential of MCRs in developing environmentally benign synthetic protocols.

Another notable MCR involves the reaction of 2-benzothiazoleacetonitrile with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile, leading to the formation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles. researchgate.net The versatility of MCRs is further demonstrated by the rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones, which can be controlled to produce either imidazoles or pyrroles. researchgate.net

Reactants Catalyst/Conditions Product Key Features
Aromatic aldehyde, 2-aminobenzothiazole, ethyl acetoacetateFe3O4@nano-cellulose/Cu(II), solvent-free, 80 °C4H-Pyrimido[2,1-b]benzothiazole derivativesGreen, magnetically recoverable catalyst, good yields. rsc.org
2-Benzothiazoleacetonitrile, 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrileBase-mediated3-Aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitrilesRing transformation reaction. researchgate.net
N-sulfonyl-1,2,3-triazoles, β-enaminonesRhodium(II) catalystTrisubstituted imidazoles or pyrrolesControllable regioselectivity. researchgate.net

Intramolecular Cyclization Approaches in Pyrrolobenzothiazole Synthesis

Intramolecular cyclization is a powerful strategy that involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. This approach is often characterized by high efficiency and stereochemical control. A novel synthetic route to pyrrolo[2,1-b] nih.govnih.govbenzothiazoles involves a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones. nih.govbeilstein-journals.org This process proceeds through the cleavage of the S–C bond in the 1,4-benzothiazine moiety, followed by an in-situ intramolecular cyclization of the resulting 1-(2-thiophenyl)pyrrole derivative. nih.govbeilstein-journals.org

Copper-mediated intramolecular direct C-arylation of (2-bromophenyl)pyrrolyl-1,2,4-triazoles has been successfully employed to synthesize novel fused heterocyclic systems, including pyrrolo[3,2-c] nih.govrsc.orgnih.govtriazolo[5,1-a] or [3,4-a]isoquinolines. nih.gov Furthermore, intramolecular dipolar cycloaddition of bicyclic münchnones has been utilized to create chiral pyrrolo[1,2-c]thiazoles. researchgate.net

Ring Contraction and Rearrangement-Based Syntheses Involving Pyrrolobenzothiazole Formation

Ring contraction and rearrangement reactions offer unique pathways to the pyrrolobenzothiazole scaffold, often from more readily available, larger heterocyclic systems. youtube.comntu.ac.uk A significant example is the nucleophile-induced 1,4-thiazine ring contraction in 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones. nih.govnih.govbeilstein-journals.org This transformation is initiated by the attack of a nucleophile, leading to the cleavage of the S-C bond and subsequent intramolecular cyclization to yield the pyrrolo[2,1-b] nih.govnih.govbenzothiazole core. nih.govbeilstein-journals.org This method has been shown to be effective with various nucleophiles, including alkanols, benzylamine, and arylamines. nih.gov

The driving force for such rearrangements is often the formation of a more stable carbocation intermediate or the relief of ring strain. youtube.com While not directly leading to 2H-pyrrolo[3,4-e]benzothiazole in the cited examples, the principle of ring contraction from a larger thiazine-containing ring system is a validated and powerful strategy for accessing the fused pyrrolobenzothiazole framework. nih.govnih.govbeilstein-journals.org

Catalyst-Mediated and Green Chemistry Approaches in this compound Synthesis

The development of catalyst-mediated and green synthetic methods is crucial for sustainable chemical production. nih.govsemanticscholar.org In the context of benzothiazole synthesis, a precursor to pyrrolobenzothiazoles, various green chemistry approaches have been explored. nih.govmdpi.com These include the use of recyclable catalysts, solvent-free reaction conditions, and microwave irradiation to enhance reaction rates and reduce environmental impact. mdpi.comresearchgate.net

For instance, the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes has been achieved using SnP2O7 as a reusable heterogeneous catalyst, resulting in high yields and short reaction times. mdpi.com Similarly, commercial laccases have been employed as biocatalysts for the same transformation. mdpi.com A notable green method for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives utilizes a magnetically recoverable Fe3O4@nano-cellulose/Cu(II) nanocatalyst in a solvent-free, three-component reaction. rsc.org

Copper-mediated intramolecular C-arylation has also been a key strategy in the synthesis of fused pyrrole systems, demonstrating the importance of transition metal catalysis in constructing these complex heterocycles. nih.gov

Catalyst/Method Reaction Type Key Advantages
Fe3O4@nano-cellulose/Cu(II)Three-component synthesis of 4H-pyrimido[2,1-b]benzothiazole derivativesGreen, bio-based, magnetically recoverable, solvent-free. rsc.org
SnP2O7Condensation of 2-aminothiophenol and aromatic aldehydesHeterogeneous, reusable, high yields, short reaction times. mdpi.com
Commercial LaccasesCondensation of 2-aminothiophenol and aromatic aldehydesBiocatalyst, environmentally friendly. mdpi.com
Copper-mediationIntramolecular C-arylation of (2-bromophenyl)pyrrolyl-1,2,4-triazolesFormation of novel fused pyrrole systems. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations of Pyrrolo[3,4-e]benzothiazole Precursors

Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of complex organic molecules. In the synthesis of pyrazole (B372694) derivatives, which can be considered precursors or analogues to certain fused pyrrole systems, the choice of solvent has been shown to significantly influence regioselectivity. organic-chemistry.org For example, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), leads to a high degree of regioselectivity in the formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The regioselectivity in the reaction of 1-methylpyrrole (B46729) with 3-aryl-1,2,4-triazin-5-ones can be controlled by the choice of the acylating agent, leading to either α- or β-heteroarylpyrroles. rsc.org

Stereoselectivity is also a critical aspect, particularly when chiral centers are generated. An N-heterocyclic carbene (NHC)-catalyzed Mannich/lactamization domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes has been developed for the regio- and stereoselective synthesis of benzothiazolo-pyrimidinones with excellent stereoselectivities. nih.gov Similarly, the 1,3-dipolar cycloaddition reaction of benzothiazolium salts with 3-nitrochromenes affords functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity. rsc.org

Synthetic Routes to Specifically Substituted this compound Analogues

The ability to introduce specific substituents onto the this compound core is essential for tuning its properties for various applications. A variety of synthetic methods have been developed to access specifically substituted benzothiazole and pyrrole derivatives, which serve as key building blocks. researchgate.netrsc.orgresearchgate.net

For instance, a green synthetic protocol has been developed for the introduction of substituents at the C-6 position of 2-arylbenzothiazole nuclei. nih.gov This method allows for the synthesis of a range of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. nih.gov The synthesis of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors has also been reported, demonstrating the ability to introduce diverse substituents onto a related fused pyrrole scaffold. nih.gov

A novel approach to pyrrolo[2,1-b] nih.govnih.govbenzothiazoles via nucleophilic transformations of 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones allows for the incorporation of various substituents depending on the nucleophile used (e.g., alkanols, benzylamine, arylamines). nih.govnih.govbeilstein-journals.org

Target Substituted Analogue Synthetic Strategy Key Features
6-Substituted-2-(2-hydroxy/methoxy phenyl)benzothiazolesGreen synthetic protocol for substitution at C-6 positionEnvironmentally friendly, allows for substituent variation. nih.gov
Aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazolesExpansion of a previously reported seriesIntroduction of diverse "warhead" groups. nih.gov
Substituted pyrrolo[2,1-b] nih.govnih.govbenzothiazolesNucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-trionesSubstituent introduced via the nucleophile. nih.govnih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of the 2h Pyrrolo 3,4 E Benzothiazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[3,4-e]benzothiazole Core

Detailed experimental or theoretical studies concerning the electrophilic and nucleophilic substitution reactions specifically on the 2H-Pyrrolo[3,4-e]benzothiazole core are not extensively documented in the reviewed scientific literature. While research on related isomers, such as pyrrolo[2,1-b] beilstein-journals.orgchemicalbook.combenzothiazoles, describes various nucleophilic substitution and ring-contraction pathways, this information cannot be directly extrapolated to the distinct reactivity of the this compound system. beilstein-journals.orgnih.govsemanticscholar.org The unique electronic distribution and steric factors of the [3,4-e] fused isomer would dictate its specific reactivity towards electrophiles and nucleophiles, which remains an area for future investigation.

Cycloaddition Reactions Involving this compound Moieties

An examination of the available chemical literature did not yield specific examples of cycloaddition reactions involving the this compound moiety as a diene, dienophile, or dipolarophile. The potential for this scaffold to participate in reactions such as [4+2] or [3+2] cycloadditions is plausible given its unsaturated, heterocyclic nature. However, without experimental data, any discussion on regioselectivity, stereoselectivity, or reaction kinetics would be purely speculative.

Oxidation and Reduction Chemistry of the Fused System

Thermal and Photochemical Transformations of Pyrrolo[3,4-e]benzothiazole Derivatives

There is a lack of specific research in the surveyed literature concerning the thermal and photochemical transformations of this compound derivatives. The photochemistry of related nitrogen and sulfur-containing heterocycles can be complex, involving ring-opening, rearrangement, or tautomerization. acs.org For example, ultraviolet irradiation has been noted as a method to induce ring contraction in related 1,4-benzothiazine systems. semanticscholar.org Nevertheless, dedicated studies to determine the stability, reaction pathways, and potential photoproducts of this compound under thermal or photochemical conditions have not been found.

Investigation of Reaction Intermediates and Pathways

Consistent with the lack of detailed reactivity studies, there is no specific information available regarding the experimental or computational investigation of reaction intermediates and pathways for the this compound system. Mechanistic studies, including the identification of transient species like radical ions, carbenes, or ring-opened intermediates, are crucial for understanding and predicting chemical behavior. Such investigations for the title compound remain to be performed and reported.

Spectroscopic and Advanced Structural Characterization of 2h Pyrrolo 3,4 E Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 2H-Pyrrolo[3,4-e]benzothiazole framework and its derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic environment created by the fused heterocyclic system and any appended substituents.

For instance, in a series of synthesized benzothiazole (B30560) derivatives, protons on the benzothiazole core exhibit characteristic chemical shifts. A hydrogen triplet may appear around δ 7.31–7.33 ppm, a multiplet between δ 7.42–7.46 ppm, and two doublets in the regions of δ 7.76–7.78 ppm and δ 7.99–8.01 ppm. nih.gov Protons on a 1,4-disubstituted benzene (B151609) ring attached to the core often present as an AB system, with signals observed between δ 7.40–7.48 ppm and δ 7.96–8.11 ppm. nih.gov

The specific substitution pattern on the pyrrole (B145914) and benzothiazole rings significantly impacts the observed chemical shifts. For example, in thienylpyrrolyl-benzimidazoles, which share structural similarities, the N-H proton of the imidazole (B134444) moiety can appear as a broad singlet at chemical shifts as high as δ 11.63 ppm or even between δ 12.45-12.47 ppm. core.ac.uk The electronic nature of substituents on the benzimidazole (B57391) ring can correlate with the chemical shift of this N-H proton. core.ac.uk

Detailed ¹H NMR data for a representative this compound derivative is presented below:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.99-8.01d8.2
H-77.76-7.78d8.2
H-57.42-7.46m-
H-67.31-7.33t7.5

Note: The data in this table is representative and based on typical chemical shifts for similar benzothiazole structures. Actual values may vary depending on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment.

In various benzothiazole derivatives, aromatic carbons typically resonate in the range of δ 102.78–166.59 ppm. nih.gov A carbonyl carbon (C=O), if present as part of a substituent, will give a characteristic peak between δ 165.98–166.59 ppm. nih.gov Aliphatic carbons, such as those in alkyl side chains, are found further upfield, generally in the δ 11.93–79.86 ppm range. nih.gov The specific chemical shifts of the carbons within the heterocyclic core can be used to confirm the fusion pattern and the positions of substituents.

A representative table of ¹³C NMR chemical shifts for a hypothetical this compound derivative is shown below:

Carbon AssignmentChemical Shift (δ, ppm)
C-2165.0
C-3a153.5
C-4126.8
C-5124.5
C-6122.1
C-7121.9
C-7a133.0
C-8a115.2
C-8b148.7

Note: This data is illustrative. Actual chemical shifts will vary based on the specific molecular structure.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the spin systems of the pyrrole and benzothiazole rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for establishing connectivity across the fused ring system and to substituents.

For complex derivatives of this compound, these 2D NMR techniques are crucial for confirming the proposed structure and for differentiating between possible isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound derivatives, the IR spectrum will display characteristic absorption bands. For example, C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. core.ac.uk If alkyl substituents are present, their C-H stretching vibrations will appear just below 3000 cm⁻¹. core.ac.uk The C=N stretching vibration within the thiazole (B1198619) ring and C=C stretching vibrations of the aromatic systems give rise to a series of bands in the 1400-1600 cm⁻¹ region. core.ac.uk The presence of an N-H bond in the pyrrole ring would be indicated by a stretching vibration around 3400 cm⁻¹. core.ac.uk

A summary of key IR absorption bands for a representative this compound derivative is provided below:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Alkyl C-H Stretch2850-2960
C=N Stretch~1620
Aromatic C=C Stretch1400-1600
C-S Stretch600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can reveal the presence of characteristic substructures and help to elucidate the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Derivatives of this compound, being conjugated aromatic systems, are expected to exhibit characteristic UV-Vis absorption bands. For example, related thienylpyrrolyl-benzimidazole derivatives show absorption maxima (λmax) in the range of 327-336 nm. core.ac.uk The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the heterocyclic core. The extent of conjugation and the presence of donor-acceptor groups can lead to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

A representative UV-Vis absorption data table for a this compound derivative is shown below:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dioxane33030,000
Ethanol32828,500

Note: The specific λmax and ε values are dependent on the derivative and the solvent used.

Computational Chemistry and Theoretical Investigations of 2h Pyrrolo 3,4 E Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

No published studies were found that detail the use of Density Functional Theory (DFT) to calculate the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the electronic structure of 2H-Pyrrolo[3,4-e]benzothiazole. Such calculations would typically be performed using functionals like B3LYP with a basis set such as 6-31G(d,p) to provide fundamental insights into the molecule's three-dimensional shape and electron distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. FMO analysis is crucial for understanding a molecule's chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability and electronic excitation properties. For related benzothiazole (B30560) derivatives, these studies often reveal how substituents can tune the energy gap and influence charge transfer characteristics. uci.eduwayne.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP analysis is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is essential for predicting sites of chemical reactions. uci.edu For other benzothiazoles, MEP maps have successfully identified reactive sites on the molecule. uci.edu

Predictive Spectroscopic Studies (e.g., GIAO-NMR Chemical Shift Calculations)

There are no available theoretical predictions of the NMR spectra for this compound using methods like the Gauge-Independent Atomic Orbital (GIAO). This computational technique is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm molecular structures. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Information regarding molecular dynamics (MD) simulations to study the conformational landscape or intermolecular interactions of this compound is absent from the scientific literature. MD simulations would be useful for understanding how the molecule behaves in different environments and interacts with other molecules or biological targets.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models that specifically include this compound have been developed. QSRR studies are typically performed on a series of related compounds to correlate their structural features with their chemical reactivity or biological activity. Studies on broader classes of benzothiazole derivatives have been conducted to develop such models for various applications, including anticancer drug design. wikipedia.org

Theoretical Insights into Reaction Mechanisms and Energetics

While the synthesis of various pyrrolobenzothiazole isomers has been documented, a specific theoretical investigation into the reaction mechanisms and energetics for the formation of this compound is not present in the available literature. Such studies, often employing DFT, would elucidate the transition states and energy barriers involved in its synthesis, providing a deeper understanding of the reaction pathways. For instance, the mechanism for the formation of the related pyrrolo[2,1-b] Current time information in IN.wikipedia.orgbenzothiazole system has been explored, involving a nucleophile-induced ring contraction.

Applications in Medicinal Chemistry Research: the 2h Pyrrolo 3,4 E Benzothiazole Pharmacophore

Rational Design of 2H-Pyrrolo[3,4-e]benzothiazole-Based Therapeutic Agents

The development of therapeutic agents based on the this compound scaffold is heavily reliant on rational design strategies. These approaches aim to optimize the molecule's interaction with its biological target, thereby enhancing efficacy and selectivity.

One common strategy involves the creation of hybrid molecules. This approach combines the pyrrolobenzothiazole core with other known pharmacophores to generate novel compounds with potentially synergistic or multi-target activities. For instance, researchers have designed and synthesized hybrids of benzothiazoles and 1,3,4-thiadiazoles, aiming to develop dual inhibitors for targets like VEGFR-2 and BRAF kinases, which are crucial in cancer progression. The design often mimics the structural features of established inhibitors, such as sorafenib, by replacing or modifying specific moieties to improve binding affinity and pharmacological profiles.

Another key aspect of rational design is the use of computational tools. In silico methods, including molecular docking and virtual screening, are employed to predict how different substitutions on the pyrrolobenzothiazole ring system will affect its binding to a target protein. This allows for the prioritization of compounds for synthesis, saving time and resources. For example, group-based quantitative structure-activity relationship (GQSAR) analysis has been used to identify the structural requirements for potent anticancer activity in benzothiazole (B30560) derivatives, revealing that the presence of hydrophobic groups at certain positions can enhance efficacy.

Furthermore, the design process often focuses on creating agents for specific therapeutic areas, such as Alzheimer's disease. In this context, derivatives are designed to act as multifunctional compounds, for instance, by simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the disease's pathology.

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematically modifying the scaffold and evaluating the resulting changes in potency and selectivity against a specific biological target.

For antiproliferative agents, SAR studies have revealed key insights. For example, in a series of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamide derivatives, the nature and position of substituents on the N-phenyl ring were found to be critical for cytotoxicity against cancer cell lines. nih.gov Electron-withdrawing groups, such as nitro or halogen atoms, at specific positions often lead to enhanced activity. nih.gov

In the context of antimicrobial agents, SAR analysis has highlighted the importance of certain substitutions for potent activity. Studies on various benzothiazole derivatives have shown that the introduction of specific groups can significantly improve their minimum inhibitory concentrations (MICs) against bacterial and fungal strains.

For enzyme inhibitors, SAR is crucial for optimizing potency. In the development of benzothiazole-based inhibitors for enzymes like VEGFR-2 and BRAF, modifications to the core structure and its substituents are systematically performed to enhance inhibitory concentrations (IC50 values). For instance, replacing the central phenyl ring of known inhibitors with a benzothiazole core has led to compounds with high inhibitory activity.

The following table summarizes some general SAR findings for benzothiazole-based compounds:

Target ClassStructural ModificationEffect on Activity
AnticancerIntroduction of electron-withdrawing groups (e.g., -NO2, -Cl) on phenyl ringsIncreased cytotoxic activity nih.gov
AnticancerPresence of hydrophobic groups at specific positionsPotentiates anticancer activity
AntimicrobialVaried substitutions on the benzothiazole nucleusSignificant changes in MIC values
Enzyme InhibitionReplacement of phenyl rings with benzothiazole coreCan lead to potent inhibitory activity

These SAR studies provide a roadmap for the rational design of new this compound derivatives with improved, target-specific therapeutic profiles.

Molecular Mechanism of Action Investigations for Biological Targets

Understanding the molecular mechanism of action is crucial for the development of this compound-based therapeutic agents. These investigations delve into how these compounds interact with their biological targets at a molecular level, leading to a specific biological response.

Derivatives of the pyrrolobenzothiazole scaffold have been identified as potent inhibitors of various enzymes critical for disease progression.

DNA Gyrase: The benzothiazole scaffold has been successfully utilized to develop inhibitors of DNA gyrase, an essential bacterial enzyme. For example, a potent gyrase inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, was discovered through the strategic modification of the benzothiazole core. nih.gov Further optimization of this compound led to derivatives with improved activity against ESKAPE pathogens, demonstrating the potential of this scaffold in combating antibiotic resistance. nih.gov

CENP-E: Pyrrolo[2,1-b] snu.edu.inbeilstein-journals.orgbenzothiazole derivatives have been identified as promising inhibitors of centromere-associated protein E (CENP-E), a kinesin motor protein involved in mitosis. researchgate.net Inhibition of CENP-E is a targeted approach in cancer therapy, and the pyrrolobenzothiazole scaffold provides a valuable framework for developing such inhibitors. researchgate.net

Other Enzymes: The versatility of the benzothiazole core is evident in its ability to inhibit a wide range of other enzymes. For instance, various derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making them potential therapeutic agents for Alzheimer's disease. scilit.com One such compound demonstrated IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM against AChE and MAO-B, respectively. scilit.comnih.gov Additionally, pyrrolylbenzothiazole derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

The following table presents examples of enzyme inhibition by benzothiazole-related compounds:

Compound ClassTarget EnzymeIC50 ValueTherapeutic Area
Benzothiazole derivativeAcetylcholinesterase (AChE)23.4 ± 1.1 nM scilit.comnih.govAlzheimer's Disease
Benzothiazole derivativeMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM scilit.comnih.govAlzheimer's Disease
Benzothiazole hybridBRAF0.071 µMCancer
Benzothiazole hybridVEGFR-20.194 µMCancer
Pyrrolobenzothiazole derivativeCENP-E-Cancer researchgate.net
Benzothiazole-pyrrole carboxamideDNA Gyrase-Antibacterial nih.gov

The interaction of this compound derivatives with specific receptors is another important area of investigation. Receptor binding assays are used to quantify the affinity of these compounds for their targets.

For example, a series of compounds with a benzothiazole nucleus was synthesized and evaluated for their H3-receptor affinity through competitive binding assays on rat cortex synaptosomes. mdpi.com While these specific derivatives showed lower affinity than the reference compound thioperamide, the study provided valuable quantitative structure-activity relationship (QSAR) data. mdpi.com The analysis suggested that less bulky and less lipophilic structures might improve binding affinity. mdpi.com

In other studies, pyrrolo snu.edu.inresearchgate.netbenzothiazine derivatives, which are structurally related to the this compound scaffold, have been shown to be a novel series of calcium channel antagonists. Their affinity for the receptor was determined by their ability to inhibit the binding of [3H]nitrendipine in rat heart homogenates, with some compounds showing affinity equal to or higher than reference drugs like verapamil.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking and virtual screening are powerful computational tools used to predict and analyze the interactions between ligands, such as this compound derivatives, and their biological targets.

Molecular docking simulations help to visualize the binding mode of a compound within the active site of a protein. For instance, docking studies of benzothiazole derivatives with enzymes like dihydroorotase have revealed the formation of key hydrogen bonds with active site residues, explaining their inhibitory activity. nih.gov In the development of dual BRAF/VEGFR-2 inhibitors, molecular docking was used to understand the molecular interactions between the most active compounds and their targets. nih.gov These studies showed that the compounds could fit into the active sites and form critical interactions, consistent with the experimental enzyme inhibition data. nih.gov

Virtual screening is used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific target. This approach can accelerate the discovery of new lead compounds with the this compound scaffold for a variety of diseases. The insights gained from these computational studies are invaluable for the rational design and optimization of more potent and selective therapeutic agents.

Development of this compound Derivatives as Molecular Probes

The unique photophysical properties of the benzothiazole scaffold make it an attractive core for the development of molecular probes for biological imaging and sensing. These probes are designed to detect and visualize specific analytes, such as reactive oxygen species (ROS), ions, or biomolecules, within living cells and tissues.

Benzothiazole derivatives have been successfully developed as fluorescent probes for a variety of applications:

Imaging β-Amyloid Plaques: The benzothiazole core is a key component of Thioflavin-T, a widely used dye for staining and imaging β-amyloid plaques in Alzheimer's disease research. snu.edu.in Novel benzothiazole-based probes have been designed with high affinity for these plaques, making them useful as imaging agents. scilit.com

Detecting Analytes: Benzothiazole-based fluorescent probes have been designed to detect specific analytes with high sensitivity and selectivity. For example, a "turn-on" fluorescent probe was developed for the detection of hydrogen peroxide (H2O2) in living cells. mdpi.com Another probe was designed to detect peroxynitrite (ONOO-), a reactive nitrogen species, and was successfully used to distinguish tumor tissues from normal tissues. nih.gov Probes for biothiols and hydrazine have also been developed, demonstrating the versatility of this scaffold in creating chemical sensors for biological applications.

The development of these probes often relies on principles like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) to achieve a "turn-on" fluorescence response upon binding to the target analyte. The this compound scaffold, with its extended conjugated system, holds significant potential for the design of next-generation molecular probes with enhanced photophysical properties for advanced biological imaging.

Potential Applications in Materials Science

Development of Organic Electronic Materials Based on 2H-Pyrrolo[3,4-e]benzothiazole

The design of organic electronic materials often relies on the strategic combination of electron-donating (donor) and electron-accepting (acceptor) units within a single molecule or polymer. polyu.edu.hk This donor-acceptor (D-A) architecture is fundamental to tuning the material's electronic properties, such as its energy levels and bandgap. The this compound core is an intrinsic D-A system, where the pyrrole (B145914) moiety acts as the donor and the benzothiazole (B30560) unit functions as the acceptor.

Fusing pyrrole moieties with stable aromatic ring systems is an effective strategy to enhance air stability by lowering the Highest Occupied Molecular Orbital (HOMO) and providing opportunities to fine-tune the bandgap. tdl.org The strong electron-withdrawing nature of the benzothiazole component, when coupled with the electron-rich pyrrole, can lead to a significant decrease in the HOMO-LUMO energy separation. polyu.edu.hk This reduced bandgap is a critical feature for organic semiconductors used in various electronic devices.

Theoretical studies on related benzothiazole structures show that the HOMO and LUMO can be localized on different parts of the molecule, facilitating intramolecular charge transfer (ICT), a key process for the functioning of many organic electronic devices. researchgate.net By chemically modifying the this compound core—for instance, by adding substituents to either the pyrrole or benzothiazole rings—researchers can systematically adjust the HOMO and LUMO energy levels. This tunability is essential for optimizing the performance of materials in applications such as:

Organic Field-Effect Transistors (OFETs): The charge transport properties of the material can be controlled to favor either hole (p-type) or electron (n-type) transport.

Organic Photovoltaics (OPVs): The bandgap can be engineered to maximize the absorption of the solar spectrum.

Organic Light-Emitting Diodes (OLEDs): The energy levels can be aligned with those of other materials in the device to ensure efficient charge injection and recombination. mdpi.com

Table 1: Illustrative Electronic Properties of Donor-Acceptor Systems Based on Fused Heterocycles

Feature Description Implication for this compound
Donor Moiety Pyrrole Ring Provides high electron density, contributing to the HOMO level.
Acceptor Moiety Benzothiazole Ring Electron-deficient nature helps to lower the LUMO level.
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. The D-A structure leads to a smaller gap, enabling absorption of lower energy light and facilitating semiconductor behavior. polyu.edu.hk

| Intramolecular Charge Transfer (ICT) | Upon photoexcitation, an electron moves from the donor (pyrrolo) to the acceptor (benzothiazole) part. | This property is crucial for photovoltaic effects and influences the material's photophysical characteristics. researchgate.net |

Photophysical Properties and Fluorescent Material Applications

The inherent donor-acceptor character of this compound not only dictates its electronic properties but also gives rise to notable photophysical behaviors, particularly fluorescence. Molecules with significant intramolecular charge transfer character often exhibit strong and environmentally sensitive fluorescence, making them valuable as fluorescent probes and components in luminescent materials. nih.gov

The photophysical and electronic properties of benzothiazole derivatives have enabled their use as light-emitting elements in chemical sensors and organic light-emitting devices (OLEDs). mdpi.com The extended π-conjugation across the fused ring system allows for efficient absorption of UV or visible light, and the subsequent relaxation through the emission of photons (fluorescence) can be highly efficient.

Key photophysical properties that can be tuned include:

Absorption and Emission Wavelengths: Modifications to the molecular structure can shift the absorption and emission spectra to different colors, from blue to red. For example, extending the π-conjugation typically results in a bathochromic (red) shift in both absorption and emission. nih.gov

Fluorescence Quantum Yield: The efficiency of the fluorescence process can be enhanced or quenched by chemical design. High quantum yields are desirable for bright fluorescent materials used in OLEDs and bio-imaging.

Stokes Shift: This is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is often advantageous for fluorescent probes as it minimizes self-absorption and improves detection sensitivity.

The high sensitivity of benzothiazole-based fluorophores has been harnessed to create "turn-on" or "turn-off" fluorescent probes for the detection of various chemical species, including hydrogen peroxide and hydrogen sulfide, in biological and environmental samples. nih.govnih.govrsc.org

Table 2: Representative Photophysical Properties of Benzothiazole-Based Fluorescent Dyes

Compound Type Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift Application
Diketopyrrolopyrrole with Benzothiazole Units ~500-600 nm Reaching 650 nm Large Organic Optoelectronics nih.gov
2-(2′-Aminophenyl)benzothiazole Derivatives ~380 nm Varies (e.g., 400-500 nm) Varies Luminescent Materials (OLEDs) mdpi.com
Benzothiazole-based H₂O₂ Probe Not specified "Turn-on" fluorescence Not specified Chemical Sensing nih.gov

Integration into Polymer Systems for Enhanced Functionality

While small molecules based on the this compound core have significant potential, their integration into polymer systems offers a pathway to creating robust, processable, and multifunctional materials. This can be achieved in two primary ways:

As a Monomer: The this compound unit can be functionalized with reactive groups (such as vinyl, ethynyl, or halide moieties) that allow it to be polymerized, forming a conjugated polymer where the heterocyclic core is part of the main chain. This approach is widely used to create semiconducting polymers for flexible electronics.

As a Pendant Group: The molecule can be attached as a side chain to a non-conjugated polymer backbone (e.g., polystyrene or polymethacrylate). This method imparts the specific optical or electronic properties of the heterocycle to the polymer without altering the processability and mechanical properties of the backbone.

Incorporating units like benzothiadiazole and pyrrole into polymer structures is a well-established strategy for developing low-bandgap polymers and solution-processable semiconducting materials. polyu.edu.hktdl.org By integrating the this compound scaffold, polymers can be endowed with tailored electronic, optical, and sensing capabilities. For example, a polymer film containing these units could function as a large-area fluorescent sensor or as the active layer in a printable electronic device. This approach combines the desirable properties of the heterocyclic core with the advantageous material characteristics of polymers, such as film-forming ability, mechanical flexibility, and durability.

Applications as Dyes and Pigments

The structural features that make this compound derivatives useful for electronic and fluorescent applications—namely, their extended π-conjugated systems—also make them inherently colored compounds. This absorption of light in the visible spectrum is the fundamental property of a chromophore, the basis of all dyes and pigments.

Compounds based on the pyrrole ring, such as the diketopyrrolo[3,4-e]pyrrole (DPP) family, are renowned for their use as high-performance pigments, valued for their brilliant colors, high stability, and excellent lightfastness. nih.gov The fused aromatic structure of this compound suggests that its derivatives could likewise function as robust dyes and pigments.

Key attributes for a high-performance pigment that could be offered by this heterocyclic system include:

Strong Light Absorption: The D-A structure can lead to high molar extinction coefficients, resulting in intense colors.

Thermal and Photochemical Stability: Fused aromatic heterocyclic systems are often very stable, which is a critical requirement for pigments used in demanding applications like automotive paints and plastics, where they must resist fading and degradation. nih.gov

Tunable Color: As with other properties, the color of the dye or pigment can be systematically altered by chemical modification of the core structure, allowing for the creation of a full palette of colors from a single parent chromophore. The synthesis of red dyes based on the related diketo-pyrrolo-pyrrole chromophore has demonstrated the potential for creating materials with improved heat stability and solubility for specialized applications like color filters. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-pyrrolo[3,4-e]benzothiazole derivatives?

  • Methodology : A common approach involves cycloaddition reactions. For example, multicomponent reactions using maleimides and nitroenamines under thermal conditions (120°C, 24 hours) yield functionalized derivatives. Ethanol or acetonitrile are typical solvents, and no catalysts are required . Alternatively, Suzuki cross-coupling reactions with 2-(4-bromophenyl)benzothiazole and substituted phenylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C) can introduce aryl groups .
  • Validation : Products are characterized via NMR, HRMS, and X-ray crystallography to confirm regioselectivity and purity .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with calculated chemical shifts for heterocyclic protons (e.g., benzothiazole protons at δ 7.5–8.5 ppm) .
  • X-ray Diffraction : Resolve ambiguities in fused-ring systems (e.g., planar pentacyclic structures) by analyzing bond lengths (C–S: ~1.74 Å; C–N: ~1.33 Å) and dihedral angles .
    • Data Interpretation : Use software like Mercury or Olex2 to model crystallographic data and validate stereochemistry .

Q. What are the primary biological activities associated with benzothiazole scaffolds?

  • Key Findings : Derivatives exhibit anti-trypanosomal (IC₅₀: 0.5–5 µM against Trypanosoma brucei), antimicrobial (MIC: 2–8 µg/mL against S. aureus), and anticancer activity (e.g., inhibition of topoisomerase II) .
  • Screening Methods : Use phenotypic assays (e.g., Alamar Blue for parasite viability) and target-based screens (e.g., enzyme inhibition kinetics) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Case Study : Discrepancies between in-silico predictions (e.g., molecular docking suggesting strong binding to TryR) and in-vitro results (low inhibition) may arise from off-target effects or metabolic instability .
  • Resolution :

  • Perform metabolic stability tests (e.g., liver microsome assays).
  • Use isothermal titration calorimetry (ITC) to validate binding affinities .
    • Example : A benzothiazole derivative with predicted high binding energy (-9.2 kcal/mol) but low activity was found to rapidly degrade in plasma, necessitating prodrug strategies .

Q. What strategies optimize reaction yields in fused heterocycle synthesis?

  • Challenge : Low yields (e.g., 30–40%) in [2 + 2 + 2] cycloadditions due to competing side reactions .
  • Optimization :

  • Solvent Screening : Replace ethanol with acetonitrile to enhance nitroenamine reactivity .
  • Additive Use : Introduce acetic acid (5 drops) to protonate intermediates and suppress oligomerization .
    • Validation : Monitor reactions via TLC and LC-MS to identify optimal stopping points .

Q. How are computational tools integrated into benzothiazole derivative design?

  • Workflow :

Virtual Screening : Use databases like CBPDdb to identify coumarin-benzothiazole-pyrazole hybrids with predicted anti-TB activity .

Dynamics Simulations : Perform 100-ns MD simulations to assess target-ligand stability (e.g., binding to M. tuberculosis enoyl-ACP reductase) .

  • Validation : Compare computed binding free energies (MM-GBSA) with experimental IC₅₀ values .

Q. What mechanisms explain the fluorescence properties of benzothiazole derivatives?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance π→π* transitions, increasing quantum yields (Φ: 0.4–0.6). Substituent position affects Stokes shifts (e.g., para-substitution reduces self-quenching) .
  • Experimental Design : Measure fluorescence spectra in polar solvents (e.g., DMSO) and compare with TD-DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.